molecular formula C24H21BrN2O2S2 B12031116 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12031116
M. Wt: 513.5 g/mol
InChI Key: DDBXXPJDZSFWSQ-UHFFFAOYSA-N
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Description

The compound 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule belonging to the thienopyrimidine class. Its core structure comprises a fused bicyclic system: a tetrahydrobenzothiophene ring annulated with a pyrimidin-4-one moiety. Key substituents include a 4-methoxyphenyl group at position 3 and a 4-bromobenzylsulfanyl chain at position 2 (see Table 1 for structural comparison). These modifications are critical for modulating biological activity, solubility, and binding affinity.

Properties

Molecular Formula

C24H21BrN2O2S2

Molecular Weight

513.5 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21BrN2O2S2/c1-29-18-12-10-17(11-13-18)27-23(28)21-19-4-2-3-5-20(19)31-22(21)26-24(27)30-14-15-6-8-16(25)9-7-15/h6-13H,2-5,14H2,1H3

InChI Key

DDBXXPJDZSFWSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Br)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for 4-Methoxyphenyl Attachment

Reagents :

  • Boronated Precursor : 3-(4-Methoxyphenyl)boronic acid.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Base : Sodium carbonate (Na₂CO₃).

Protocol :

  • React the dichloropyrimidine intermediate with 3-(4-methoxyphenyl)boronic acid in a dioxane/water mixture (4:1).

  • Heat at 75°C under nitrogen for 12 hours.

  • Isolate the product via extraction and silica gel chromatography.

Performance Metrics :

ParameterValue
Yield56–73%
Purity (HPLC)≥98%

Alternative Pathways: One-Pot Synthesis

To reduce purification steps, a one-pot method combines cyclization and functionalization:

Steps :

  • Condense 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-methoxyphenyl isocyanate.

  • Cyclize using acetic anhydride at 120°C.

  • Directly alkylate the thiol group with 4-bromobenzyl bromide in situ.

Advantages :

  • Yield Improvement : 70–85%.

  • Time Efficiency : 24 hours total.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the pyrimidine ring can slow alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhances reactivity.

Byproduct Formation

Competitive oxidation of thiols to disulfides is minimized by conducting reactions under inert atmospheres (N₂ or Ar).

Comparative Analysis of Methods

MethodYieldPurityComplexity
Stepwise Synthesis63–73%95–98%High
One-Pot Synthesis70–85%90–95%Moderate

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and methoxyphenyl groups may enhance its binding affinity to these targets, while the tetrahydrobenzothieno pyrimidinone core provides structural stability. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Substituents (Position 2/3) Molecular Formula Biological Activity/Notes References
Target Compound 2-(4-bromobenzylsulfanyl)/3-(4-methoxyphenyl) C₂₅H₂₂BrN₂O₂S₂ Limited direct data; inferred antimicrobial potential from structural analogs
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(4-bromophenoxy)/3-isopropyl C₁₉H₁₉BrN₂O₂S Crystallographically characterized (monoclinic P2₁ space group); no activity reported
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno... 2-(4-bromo-oxoethylsulfanyl)/3-(4-chlorophenyl) C₂₄H₁₈BrClN₂O₂S₂ Structural analog with halogenated aryl groups; no explicit activity data
3-Allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno... 2-(4-bromo-oxoethylsulfanyl)/3-allyl C₂₂H₂₀BrN₂O₂S₂ Upstream/downstream synthesis intermediates noted; biological relevance uncharacterized
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno... 2-(trifluoromethylbenzylsulfanyl)/3-(4-methoxyphenyl) C₂₆H₂₂F₃N₂O₂S₂ Enhanced lipophilicity due to CF₃ group; potential for CNS targeting
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 2-(4-bromobenzylsulfanyl)/3-ethyl C₂₀H₂₀BrN₂OS₂ Structurally analogous with ethyl group; ZINC database entry (ZINC2358439)

Key Observations

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group at position 3 (target compound) may enhance metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in ).
  • Sulfanyl chains at position 2 with bulky substituents (e.g., 4-bromobenzyl in the target vs. trifluoromethylbenzyl in ) influence steric hindrance and binding pocket interactions.

Crystallographic Insights: Derivatives like and crystallize in a monoclinic P2₁ system with unit cell parameters (e.g., a = 13.3957 Å, β = 115.54°), suggesting similar packing efficiencies for the target compound .

Biological Activity Gaps: While some analogs show antimicrobial activity (e.g., hydrazinothieno[2,3-d]pyrimidines in ), the target compound lacks direct empirical data, necessitating further study.

Research Findings and Implications

  • Structural Analogues : The trifluoromethyl derivative demonstrates how electron-withdrawing groups can alter pharmacokinetics, suggesting the target compound’s 4-methoxy group may favor passive diffusion across membranes.
  • Unmet Needs: No evidence addresses the target compound’s selectivity for enzymes (e.g., kinases) or receptors, highlighting a critical research gap.

Biological Activity

The compound 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 421575-17-9) is a member of the benzothienopyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C28H29BrN2O2S2
  • Molecular Weight : 569.57 g/mol
  • Structure : The compound features a complex structure that includes a benzothieno moiety and a pyrimidinone core, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the benzothienopyrimidine class. For instance, compounds structurally similar to the one in focus have shown significant inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2jHCT 1161.48 ± 0.86
MCF-73.18 ± 0.79
Hep G23.44 ± 1.51
PC-35.18 ± 1.85

These values indicate strong anticancer activity compared to standard drugs like raltitrexed, which has IC50 values ranging from 1.07 to 3.09 µM across different cell lines .

The mechanism behind the anticancer activity of these compounds often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair in cancer cells. The compound's binding affinity to TS was demonstrated through molecular docking studies, revealing docking scores that suggest a strong interaction with the enzyme's active site .

Other Biological Activities

In addition to its anticancer properties, compounds in this class have been investigated for various other biological activities:

Case Studies and Research Findings

A recent study synthesized several derivatives of benzothienopyrimidine and evaluated their biological activities. Among them, compounds with similar structural features to 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrated promising results in preclinical models:

  • Study on Anticancer Activity : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines (HCT116, MCF-7). The results indicated that modifications in the side chains significantly influenced their potency .
  • In Silico Studies : Computational modeling provided insights into the binding interactions of these compounds with target enzymes like TS, facilitating lead optimization for enhanced efficacy .

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions for POCl₃-mediated chlorination to improve yield (>75%) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

How can researchers characterize the molecular structure and confirm purity?

Q. Basic Analytical Techniques

  • X-ray crystallography : Resolves bond lengths/angles (e.g., thieno-pyrimidine core planarity) and confirms substituent positions .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.95–2.89 ppm (aliphatic protons) and δ 7.82 ppm (NH) confirm the tetrahydro ring and pyrimidinone structure .
    • ¹³C NMR : Signals near δ 160 ppm indicate carbonyl groups .
  • IR spectroscopy : Bands at 1676 cm⁻¹ (C=O stretch) and 3309 cm⁻¹ (N-H stretch) validate core functional groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 493.6 .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Strategy

  • Substituent variation : Compare bioactivity of derivatives with:
    • Bromobenzyl vs. chlorobenzyl sulfanyl groups (impact on lipophilicity and target binding) .
    • 4-Methoxyphenyl vs. 4-pyridinylmethyl groups at position 3 (electron-donating vs. electron-withdrawing effects) .
  • Functional group modifications :
    • Replace the sulfanyl group with oxo or amino groups to assess hydrogen-bonding interactions .
  • Assay selection : Test antimicrobial activity (MIC assays) and kinase inhibition (ATPase assays) to correlate substituents with potency .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Mechanistic Approaches

  • Molecular docking : Predict binding to targets like bacterial dihydrofolate reductase (DHFR) or tyrosine kinases using software (AutoDock Vina). The bromobenzyl group may occupy hydrophobic pockets, while the methoxyphenyl moiety engages in π-π stacking .
  • Enzymatic inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., Staphylococcus aureus DHFR) to quantify inhibition .
  • Cellular uptake studies : Use fluorescent analogs or LC-MS to track intracellular accumulation in cancer cell lines .

How to resolve contradictions in reported biological activity data?

Q. Advanced Data Analysis

  • Compare assay conditions : Discrepancies in MIC values may arise from differences in bacterial strains (e.g., E. coli vs. S. aureus) or culture media .
  • Evaluate substituent effects : For example, 4-methoxyphenyl derivatives may show stronger anticancer activity than 4-chlorophenyl analogs due to enhanced membrane permeability .
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .

What strategies improve the compound’s pharmacokinetic properties?

Q. Advanced Optimization Techniques

  • Prodrug synthesis : Introduce ester groups at the methoxyphenyl moiety to enhance oral bioavailability .
  • Lipinski’s rule compliance : Reduce molecular weight (<500 Da) by replacing the tetrahydro ring with smaller substituents (e.g., cyclopentyl) .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfanyl group oxidation) and modify labile sites .

How to prioritize derivatives for in vivo testing?

Q. Advanced Screening Workflow

In vitro potency : Select compounds with IC₅₀ < 1 µM in target assays .

Cytotoxicity profiling : Exclude derivatives with CC₅₀ < 10 µM in HEK-293 cells .

ADME prediction : Use software (e.g., SwissADME) to filter compounds with poor solubility (LogP > 5) or high CYP450 inhibition .

In vivo efficacy : Test top candidates in murine infection or xenograft models at 10–50 mg/kg doses .

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